Diallyl malonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(prop-2-enyl) propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOESAXAWXYJFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281238 | |
| Record name | DIALLYL MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797-75-7 | |
| Record name | 1797-75-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIALLYL MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Diallyl Malonate and Its Derivatives
Esterification Routes to Diallyl Malonate
This compound (DAM) can be synthesized through the esterification of malonic acid with allyl alcohol. A common method involves dissolving malonic acid and allyl alcohol in a solvent like benzene, with p-toluenesulfonic acid acting as a catalyst. The water generated during the esterification reaction is typically removed azeotropically, for instance, using a Dean-Stark apparatus, to drive the reaction to completion. After the reaction, the product is usually extracted and purified, often by techniques such as flash chromatography. researchgate.net
Table 1: Typical Reagents and Conditions for this compound Synthesis via Esterification
| Reactant/Catalyst | Amount/Volume | Role | Notes |
| Malonic acid | 1.0 g (10 mmol) | Starting material | Dicarboxylic acid. nih.govwikipedia.orgthegoodscentscompany.comamdb.onlineuni.lu |
| Allyl alcohol | 3.0 mL (44 mmol) | Starting material | Alcohol component. nih.govnih.govuni.lufishersci.co.ukherts.ac.uk |
| p-Toluenesulfonic acid | 0.11 g (0.64 mmol) | Catalyst | Acid catalyst for esterification. |
| Benzene | 50 mL | Solvent | Used for azeotropic water removal. researchgate.net |
| Dean-Stark apparatus | N/A | Equipment | Facilitates continuous water removal. researchgate.net |
| Diethyl ether | 50 mL | Extraction solvent | Used for washing and extraction. researchgate.net |
| Saturated NaHCO₃ | 2x15 mL | Work-up | Neutralizes residual acid. researchgate.net |
| Brine | 1x15 mL | Work-up | Washes impurities. researchgate.net |
| Na₂SO₄ | N/A | Drying agent | Dries the organic phase. researchgate.net |
| Flash chromatography | Silica (B1680970) column (60A) | Purification | Used with ethyl acetate/hexane for purification. researchgate.net |
Synthesis of this compound Derivatives
This compound derivatives are synthesized by modifying the ester groups or by introducing additional substituents onto the malonate backbone.
Diethyl diallylmalonate is a derivative of this compound where the allyl groups are replaced by ethyl groups on the ester functionalities, while retaining two allyl groups attached to the central carbon. It can be obtained through various synthetic routes, often involving the alkylation of diethyl malonate with allyl halides. This compound serves as a starting material for the enantioselective synthesis of carbocyclic nucleoside analogues and is also utilized in ring-closing metathesis reactions. fishersci.com Cationic nickel catalysts have been reported to promote the cycloisomerization of diethyl diallylmalonate. fishersci.com
Dimethyl diallylmalonate is analogous to diethyl diallylmalonate, but with methyl ester groups. This compound has been extensively studied in palladium-catalyzed reactions, particularly in cycloisomerization processes. For instance, its reaction with a stoichiometric amount of water and triethylsilane, catalyzed by a palladium-bisoxazoline complex, leads predominantly to the formation of 1,1-dicarbomethoxy-3,4-dimethylcyclopentane with high diastereoselectivity. acs.org Radical cyclization of dimethyl diallylmalonate by ethanethiyl radical has also been explored. researchgate.net
N,N'-Diallylmalonamide is an amide derivative of malonic acid, where the carboxylic acid groups are replaced by diallyl amide functionalities. This compound has been prepared via the classical aminolysis of diethyl malonate with allylamine. Its structure has been confirmed using techniques such as elementary microanalysis, ¹H NMR, and FT-IR spectroscopy. N,N'-Diallylmalonamide is water-soluble and can undergo radical copolymerization with other water-soluble monomers like acrylamide (B121943) and acrylic acid to form transparent hydrogels. Homopolymerization of N,N'-diallylmalonamide also yields clear hydrogels with high swelling capabilities. wikipedia.orgresearchgate.net
Isopropylidene diallylmalonate is a derivative where the malonate moiety is incorporated into an isopropylidene acetal (B89532) structure. Its synthesis often involves the reaction of a malonic ester (such as diethyl malonate) with acetone (B3395972) and acetic anhydride, typically in the presence of a catalyst like anhydrous FeCl₃. google.com Earlier methods utilized ZnCl₂ as a catalyst, yielding up to 49%, while titanium(IV) chloride-pyridine complexes provided higher yields. google.com Isopropylidene diallylmalonate is known to undergo cyclopolymerization initiated by palladium(II)-diimine catalysts, producing polymers containing trans-1,2-disubstituted cyclopentane (B165970) groups. capes.gov.brfudan.edu.cnresearchgate.net
N,N'-Diallylmalonamide Synthesis
Advanced Synthetic Strategies and Optimization
Advanced synthetic strategies for this compound and its derivatives often focus on catalytic methods to achieve higher yields, selectivity, and more efficient transformations. Palladium-catalyzed reactions are particularly prominent. For example, diallyl 2-alkyl-2-arylmalonates undergo rapid palladium-catalyzed decarboxylative allylation under mild conditions, a reaction that is significantly influenced by the choice of phosphine (B1218219) ligands. nih.govacs.org This reaction is crucial for synthesizing esters with benzylic quaternary carbon centers. acs.org
Another area of optimization involves cycloisomerization reactions. Cationic palladium phenanthroline complexes have been investigated for catalyzing the cycloisomerization of dimethyl diallylmalonate, leading to the formation of substituted cyclopentenes. acs.org Mechanistic studies have revealed the formation of palladium cyclopentyl chelate complexes as key intermediates in these catalytic cycles. acs.org
Furthermore, the use of gold(I) catalysts has emerged for the synthesis of complex spirobislactones from this compound derivatives, offering highly efficient and mild reaction conditions. mdpi.com These advanced methodologies highlight the ongoing efforts to refine the synthesis of this compound and its derivatives for diverse applications in organic chemistry.
Reaction Mechanisms and Chemical Transformations of Diallyl Malonate
Polymerization Reactions of this compound Monomers
This compound and its derivatives are known to participate in diverse polymerization reactions, leading to polymers with unique cyclic structures within their backbone. These reactions are primarily driven by radical mechanisms or transition metal catalysis, and their outcomes are influenced by factors such as cyclopolymerization behavior, regioselectivity, and kinetic parameters.
Radical Polymerization Mechanisms
Radical polymerization of diallyl monomers, including this compound derivatives, is characterized by specific features that distinguish it from the polymerization of simple monovinyl monomers. A key aspect is the propensity for intramolecular cyclization, leading to cyclolinear polymers rather than purely linear chains.
This compound derivatives readily undergo cyclopolymerization under radical initiation, a process where one allyl group initiates polymerization, and the propagating radical then attacks the second allyl group within the same monomer unit to form a cyclic structure before intermolecular propagation continues. This leads to the formation of polymers containing cyclic repeating units in the main chain researchgate.net.
Specifically, cyclopolymerization of isopropylidene diallylmalonate initiated by α-diimine Pd(II) complexes proceeds stereospecifically to yield cycloolefinic polymers rich in threo-disyndiotactic sequences researchgate.net. These polymers adopt a "barb"-shaped geometry where the cyclic malonate pendants extend alternately along the rigid main chain researchgate.net. The polymerization typically results in the formation of five-membered rings, often identified as trans-1,2-disubstituted cyclopentane (B165970) groups, with quantitative cyclization of the monomer units researchgate.netresearchgate.netresearchgate.net. For instance, Pd-diimine complexes initiate the cyclopolymerization of isopropylidene diallylmalonate to produce polymers containing trans-1,2-disubstituted cyclopentane groups researchgate.netresearchgate.net. Similarly, Fe and Co complexes with bis(imino)pyridine ligands promote the cyclopolymerization of 1,6-heptadienes, yielding polymers containing five-membered rings, with Fe complexes favoring cis-fused rings and Co catalysts leading to trans-fused rings researchgate.net.
In the cycloisomerization of this compound derivatives, regioselectivity plays a crucial role in determining the structure of the cyclic products. For example, the cycloisomerization of dimethyl diallylmalonate catalyzed by a cationic palladium phenanthroline complex can yield a mixture of cyclopentene (B43876) isomers acs.org. Kinetic studies at 40 °C showed the formation of a mixture predominantly composed of 3,3-bis(carbomethoxy)-1,5-dimethylcyclopentene and 4,4-bis(carbomethoxy)-1,2-dimethylcyclopentene, along with minor isomers acs.org. The kinetic pathway for cyclopentene formation accounted for 93% of the product, with a 30:1 ratio of 3,3-bis(carbomethoxy)-1,5-dimethylcyclopentene to 4,4-bis(carbomethoxy)-1,2-dimethylcyclopentene acs.org.
Table 1: Regioselectivity in Dimethyl Diallylmalonate Cycloisomerization
| Product Isomer | Ratio (Kinetic Pathway, 40 °C) acs.org |
| 3,3-bis(carbomethoxy)-1,5-dimethylcyclopentene | 30 |
| 4,4-bis(carbomethoxy)-1,2-dimethylcyclopentene | 1 |
A significant characteristic of radical polymerization of allyl monomers, including this compound, is the phenomenon of degradative chain transfer e3s-conferences.orgrubbernews.com. This involves the abstraction of a mobile hydrogen atom from the allyl group by the propagating radical, forming a less reactive allyl radical that is often incapable of continuing the kinetic chain, thus limiting the molecular weight of the resulting polymer e3s-conferences.org. However, specific cyclolinear polymerization pathways for diallyl monomers can mitigate this issue, allowing for the synthesis of higher molecular weight polymers e3s-conferences.org.
Chain transfer agents can be employed to control the molecular weight of polymers. For instance, in the cooligomerization of sulfur dioxide with diethyl diallylmalonate, chain transfer constants have been determined for various agents at 81 °C acs.org.
Table 2: Chain Transfer Constants for Diethyl Diallylmalonate Cooligomerization (81 °C) acs.org
| Chain Transfer Agent | Chain Transfer Constant (C) acs.org |
| Bromotrichloromethane | 4.63 × 10⁻⁴ |
| Thiophenol | 8.10 × 10⁻⁴ |
Kinetic studies on the cycloisomerization of dimethyl diallylmalonate catalyzed by cationic palladium complexes have shown a zero-order decay of the monomer with respect to its concentration, indicating that the rate is independent of the monomer concentration under certain conditions acs.org. The observed rate constant (k_obs) for this process was determined to be (7.1 ± 0.3) × 10⁻⁷ M s⁻¹ at 40 °C acs.org.
Regioselectivity in Polymerization (e.g., Head-to-Head and Head-to-Tail Additions)
Transition Metal-Catalyzed Polymerization of Diallyl Monomers
Transition metal catalysts offer precise control over the polymerization of diallyl monomers, often enabling stereoselective cyclopolymerization and the formation of well-defined polymer architectures. Palladium (Pd) complexes, particularly those with diimine ligands, are highly effective in promoting the cyclopolymerization of this compound derivatives researchgate.netresearchgate.netresearchgate.net.
Cationic Pd complexes initiate the cyclopolymerization of 4,4-disubstituted 1,6-heptadienes, including isopropylidene diallylmalonate, to produce polymers containing a trans-fused five-membered ring in each repeating unit researchgate.netresearchgate.netresearchgate.net. The use of Pd complexes with C2-symmetric ligands can lead to polymers with highly regulated tacticity researchgate.netresearchgate.netresearchgate.net. The stable cyclopentylpalladium species are implicated in both the initiation and propagation steps of these polymerizations, undergoing isomerization and subsequent insertion of a new monomer's vinyl bond into the Pd-CH2 bond researchgate.net. Beyond palladium, iron (Fe) and cobalt (Co) complexes with bis(imino)pyridine ligands also promote the cyclopolymerization of 1,6-heptadienes, resulting in polymers with five-membered rings researchgate.net. Nickel (Ni) catalysts, specifically cationic nickel catalysts with monodentate phosphoramidites, have also been shown to be highly regio- and enantioselective catalysts for the cycloisomerization of diethyl diallylmalonate nih.gov.
Copolymerization Studies with this compound
This compound derivatives can be copolymerized with other monomers, leading to the incorporation of cyclic units into the polymer backbone and tailoring of polymer properties. Pd-catalyzed copolymerization of diallyl monomers with olefins, such as ethylene (B1197577) and α-olefins, is known to proceed with quantitative cyclization of each diallyl unit researchgate.netresearchgate.net.
For instance, copolymerization of isopropylidene diallylmalonate with 1-hexene, catalyzed by Pd complexes, results in polymers with approximately 26% diene incorporation researchgate.net. Furthermore, when isopropylidene diallylmalonate is polymerized in an ethylene atmosphere, it can yield polyethylene (B3416737) with a significant comonomer incorporation, reaching up to 42% researchgate.net. This demonstrates the ability of transition metal catalysts to facilitate the incorporation of polar diallyl monomers into polyolefin chains, which is often challenging with other polymerization methods researchgate.net.
Crosslinking Mechanisms in Polymer Synthesis
This compound is extensively used as a crosslinking agent in polymer synthesis, contributing to the formation of robust and durable polymeric networks lookchem.com. The allyl groups in this compound can undergo radical polymerization, allowing it to be incorporated as a monomer to produce specialized cross-linked polymers ontosight.ai.
In systems involving malonate-blocked isocyanates and melamine (B1676169) resins, the crosslinking mechanism is complex, involving a three-way reaction. Beyond the reactions of both malonate and amino resins with hydroxyl functional groups of an acrylic resin, an additional crosslinking mechanism occurs: the reaction of the melamine resin with the acidic C-H groups of the substituted malonate wernerblank.com. This additional crosslinking between melamine and malonate forms a carbon-carbon linkage, which is more hydrolytically stable than the methylene (B1212753) ether group typically formed in melamine/hydroxyl reactions, thereby improving the resistance properties of the films wernerblank.com.
For instance, in the preparation of biodegradable polyesters, aliphatic Meldrum's acid derivatives can be used as monomers. When poly(isopropylidene this compound) is employed as a cross-linkable ink for microcontact printing, heat-induced crosslinking occurs, leading to insolubilized submicrometer-scale patterns that maintain high dimensional integrity acs.org.
Cycloaddition Reactions of this compound
This compound and its derivatives are known to participate in cycloaddition reactions, which are valuable for synthesizing cyclic compounds, some of which exhibit biological activity ontosight.aiontosight.ai. For example, in gold(I)-catalyzed cycloadditions, diallylmalonate-derived ylides can be used to form furanones nih.gov.
Dimethyl diallylmalonate can undergo cycloisomerization reactions. Mechanistic studies on the cycloisomerization of dimethyl diallylmalonate catalyzed by cationic palladium phenanthroline complexes have shown the formation of cyclopentenes acs.orgsemanticscholar.org. This reaction involves the formation of a palladium cyclopentyl chelate complex as an intermediate acs.org.
Reductive Cyclization Processes of this compound Derivatives
Reductive cyclization is a significant transformation for this compound derivatives, leading to the formation of cyclic structures. For example, the reductive cyclization of dimethyl diallylmalonate catalyzed by palladium-bisoxazoline complexes in the presence of silane (B1218182) and water has been reported acs.orgacs.org. This reaction predominantly forms trans-1,1-dicarbomethoxy-3,4-dimethylcyclopentane, along with reduced acyclic products acs.orgacs.org. Deuterium labeling experiments have indicated that one hydrogen atom each is transferred from silane and water to the cyclized product acs.org.
A specific example of this process is the reaction of dimethyl diallylmalonate with a stoichiometric amount of water and triethylsilane, catalyzed by a palladium bisoxazoline complex and NaBAr₄. This reaction, conducted at 50 °C in 1,2-dichloroethane, resulted in a 4.4:1 mixture of trans-dimethyl-3,4-dimethylcyclopentane-1,1-dicarboxylate and dimethyl dipropylmalonate, with a combined yield of 88% acs.org.
Table 1: Reductive Cyclization of Dimethyl Diallylmalonate
| Reactants | Catalyst System | Conditions | Major Product (Yield) | Minor Product (Yield) | Selectivity (Major:Minor) |
| Dimethyl Diallylmalonate, H₂O, HSiEt₃ | (N-N)Pd(Me)Cl / NaBAr₄ | 50 °C, 1,2-dichloroethane | trans-1,1-Dicarbomethoxy-3,4-dimethylcyclopentane (88% combined yield) acs.org | Dimethyl dipropylmalonate (88% combined yield) acs.org | 4.4:1 acs.org |
Nickel(I)-catalyzed reductive cyclization of 1,6-dienes, including this compound, has also been investigated, demonstrating mechanism-controlled trans selectivity dntb.gov.ua.
Radical Addition Reactions (e.g., Hydroperfluoroalkylation, Oxyimination)
The allyl groups in this compound make it susceptible to radical addition reactions. While specific detailed findings on hydroperfluoroalkylation and oxyimination of this compound are not extensively detailed in the provided search results, the general reactivity of allyl groups in radical polymerization and cascade reactions involving thiyl radicals suggests its potential in such transformations ontosight.airesearchgate.net. For instance, sulfur-centered radicals are widely used for alkene hydrothiolation and in cascade reactions to form complex molecular architectures researchgate.net.
Enantioselective Transformations utilizing this compound Precursors
This compound and its derivatives are important precursors in enantioselective synthesis, particularly for constructing chiral centers. Diethyl diallylmalonate, for instance, serves as a starting material for the enantioselective synthesis of carbocyclic nucleoside analogues fishersci.com.
Enantioselective iridium-catalyzed allylic alkylation of dialkyl malonates with trisubstituted allylic electrophiles has been developed to construct all-carbon quaternary stereocenters organic-chemistry.org. This reaction, performed at ambient temperature, can achieve high yields (up to 93%) and excellent enantiomeric excess (up to 97% ee) organic-chemistry.org. Optimization studies for this reaction have identified NaHMDS as the optimal base and ZnI₂ as the Lewis acid at 21 °C organic-chemistry.org.
Table 2: Enantioselective Ir-Catalyzed Allylic Alkylation of Dialkyl Malonates
| Substrate | Electrophile | Catalyst | Base | Lewis Acid | Temperature | Yield | Enantiomeric Excess (ee) |
| Dialkyl Malonate | Trisubstituted Allylic Electrophiles | Iridium Catalyst | NaHMDS | ZnI₂ | 21 °C | Up to 93% organic-chemistry.org | Up to 97% organic-chemistry.org |
Furthermore, cationic nickel catalysts with monodentate phosphoramidites and Wilke's azaphospholene ligands have been reported to be highly regio- and enantioselective for the cycloisomerization of diethyl diallylmalonate fishersci.comsigmaaldrich.com. Enantioselective Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides has also been achieved under high-pressure conditions, catalyzed by tertiary amino-thiourea, yielding chiral alkanesulfonyl fluorides with up to 96% yield and 92% enantioselectivity researchgate.net.
Other Electrophilic and Nucleophilic Reactions of this compound
The malonate core of this compound, with its acidic methylene protons, can participate in various electrophilic and nucleophilic reactions, similar to other malonate esters. The two ester groups on malonate compounds make them reactive species for nucleophilic addition and substitution reactions fiveable.me. For example, malonate enolates are commonly used as nucleophiles that can be alkylated by electrophiles like alkyl halides, forming new carbon-carbon bonds and leading to the synthesis of β-ketoester and β-hydroxyester compounds fiveable.me.
Palladium-catalyzed reactions of allylic esters of β-keto esters and malonates are well-established. These reactions can involve the formation of π-allylpalladium complexes, which are electrophilic and react with carbon nucleophiles nih.govorganic-chemistry.org. For instance, palladium-catalyzed decarboxylative allylation of diallyl malonates can provide esters with a benzylic quaternary carbon center organic-chemistry.org. Intramolecular reactions of palladium enolates derived from malonates can proceed efficiently, such as aldol (B89426) condensation nih.gov.
This compound can also undergo Knoevenagel condensation, a classic carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with a carbonyl compound sigmaaldrich.com.
Advanced Characterization Techniques for Diallyl Malonate and Its Polymeric Systems
Spectroscopic Analysis of Diallyl Malonate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, PFG-NMR, HR-MAS NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound (DAM, CID 228227) and its polymeric products. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information on the chemical environment of atoms within the molecule.
For this compound itself, characteristic signals are observed. For instance, the ¹H NMR spectrum of diethyl diallylmalonate (DEDAM, CID 76664), a closely related and frequently studied analog, typically shows signals corresponding to the allyl protons (vinylic and allylic methylene) and the ethyl ester protons acs.orgiranchembook.irrsc.orgresearchgate.netmsu.edu. Similarly, ¹³C NMR spectroscopy provides distinct signals for the carbonyl carbons, quaternary carbon, and the carbons of the allyl and ethyl groups acs.orgiranchembook.irrsc.orgugent.beresearchgate.netnih.govrsc.org. Techniques such as COSY and DEPT-135 NMR are employed to further confirm assignments and elucidate connectivity within the molecule and its reaction products iranchembook.irrsc.org.
NMR spectroscopy is extensively used to monitor the progress of polymerization reactions involving this compound derivatives. For example, in the ring-closing metathesis (RCM) of diethyl diallylmalonate to form diethyl cyclopent-3-ene-1,1-dicarboxylate (CID 10987569), ¹H NMR can track the disappearance of the characteristic olefinic protons of the this compound and the appearance of new signals corresponding to the cyclic product iranchembook.irresearchgate.netacs.orgrptu.deresearchgate.netchemicalbook.com. This allows for the precise calculation of substrate conversion and product yield.
Beyond structural elucidation, NMR techniques are also applied to study the catalysts involved in this compound polymerization. For instance, ³¹P NMR has been utilized to investigate the transformation and decomposition of Grubbs' catalysts, providing insights into their active species and stability in solution acs.org.
Advanced NMR techniques like Pulsed Field Gradient NMR (PFG-NMR) and High-Resolution Magic Angle Spinning NMR (HR-MAS NMR) extend the capabilities of NMR to more complex systems. PFG-NMR has been employed to study molecular self-diffusion in porous materials, where the reduction in self-diffusion coefficients of polystyrene solutions in acrylate-based monoliths was found to correlate with the reduced turnover frequency in the RCM of diethyl this compound catalyzed within these monoliths acs.org. This demonstrates the utility of PFG-NMR in understanding the diffusion phenomena relevant to polymerization in confined environments. HR-MAS NMR is particularly valuable for characterizing semi-solid or insoluble polymer networks, such as hydrogels, allowing for the quantification of unreacted functionalities and the determination of cross-linking efficiency, which would be relevant for highly cross-linked this compound polymers.
Table 1: Representative NMR Chemical Shifts for Diethyl Diallylmalonate (DEDAM, CID 76664) and its RCM Product, Diethyl Cyclopent-3-ene-1,1-dicarboxylate (CID 10987569) in CDCl₃
| Compound | Type of Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity/Description | Reference |
| Diethyl Diallylmalonate (DEDAM) | Allylic CH₂ (allyl) | ~2.55 | tt, J = 1.5, 7.5 Hz | |
| CH (allyl) | ~5.68 | ddt, J = 7.0 Hz | ||
| =CH₂ (allyl) | ~4.96, ~5.02 | dd, ddt | ||
| CH₂ (ester) | ~4.20 | q, J = 7.34 Hz | researchgate.net | |
| CH₃ (ester) | ~1.25 | t, J = 7.34 Hz | researchgate.net | |
| C=O (¹³C) | ~172.18 | - | researchgate.net | |
| Quaternary C (¹³C) | ~58.78 | - | researchgate.net | |
| CH₂ (allyl, ¹³C) | ~50.79 | - | researchgate.net | |
| Diethyl Cyclopent-3-ene-1,1-dicarboxylate | Olefinic CH (cyclic) | ~5.60 | t, J = 2.74 Hz | researchgate.net |
| CH₂ (cyclic) | ~3.01 | m | researchgate.net | |
| CH₂ (ester) | ~4.20 | q, J = 7.34 Hz | researchgate.net | |
| CH₃ (ester) | ~1.25 | t, J = 7.34 Hz | researchgate.net | |
| C=O (¹³C) | ~172.18 | - | researchgate.net | |
| Olefinic C (¹³C) | ~127.75 | - | researchgate.net | |
| Quaternary C (¹³C) | ~61.47 | - | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and characterizing the chemical structure of this compound and its polymeric systems. FTIR spectra provide unique fingerprints that can confirm the presence of specific bonds and monitor their changes during reactions.
For this compound (CID 228227) and its diethyl analog (DEDAM, CID 76664), characteristic absorption bands include those for the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹) and the C=C stretching of the allyl groups (around 1640 cm⁻¹), along with C-H stretching vibrations acs.org. The disappearance of the C=C stretching band and the appearance of new bands can indicate the successful progression of polymerization or cyclization reactions. FTIR spectroscopy has been employed to characterize synthesized samples and to study the decomposition of catalysts used in metathesis reactions acs.org.
Mass Spectrometry (GC-MS, TOF-MS)
Mass Spectrometry (MS) techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Time-of-Flight Mass Spectrometry (TOF-MS), are crucial for identifying and quantifying this compound, its precursors, and its reaction products, as well as for determining the molecular weight of oligomers and polymers.
GC-MS is routinely used for the analysis of volatile this compound and its low molecular weight reaction products. It provides information on the molecular ion and fragmentation patterns, which are unique to each compound, enabling their identification within complex reaction mixtures acs.orgiranchembook.irrsc.org. For example, GC-MS has been used to analyze the products of ring-closing metathesis of diethyl diallylmalonate, confirming the formation of diethyl cyclopent-3-ene-1,1-dicarboxylate iranchembook.ir.
TOF-MS, including techniques like Electrospray Ionization Mass Spectrometry (ES/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is particularly valuable for determining the molecular weight and polydispersity of higher molecular weight oligomers and polymers formed from this compound derivatives acs.orgrptu.de. ES/MS, for instance, has been used to characterize low molecular weight cooligomers of diethyl diallylmalonate and sulfur dioxide, providing insights into their end-group structures.
Table 2: GC-MS Data for this compound (CID 228227) and Diethyl Diallylmalonate (DEDAM, CID 76664)
| Compound | NIST Number | Total Peaks | m/z Top Peak | m/z 2nd Highest | Reference |
| This compound (CID 228227) | - | - | - | - | |
| Diethyl Diallylmalonate (DEDAM) | 340450 | 147 | 153 | 93 | acs.org |
Raman Spectroscopy for Reaction Monitoring
Raman spectroscopy offers a complementary approach to FTIR for vibrational analysis and is particularly well-suited for in situ reaction monitoring due to its sensitivity to changes in molecular vibrations, especially those involving carbon-carbon double bonds.
Raman spectroscopy has been successfully applied to monitor the kinetics of ring-closing metathesis (RCM) reactions of diethyl diallylmalonate (DEDAM, CID 76664). The technique can track the time evolution of characteristic Raman stretching vibrations, such as those associated with the olefinic C=C bonds, allowing for the precise calculation of substrate conversion and the yield of the cyclic product. Studies have shown that Raman spectroscopy can reveal clean RCM pathways for DEDAM, indicating its effectiveness in observing reaction progress even under mild conditions and low catalyst loadings.
UV-Vis Spectroscopy for Catalyst Mechanism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the electronic transitions of molecules and has been effectively employed in understanding the mechanisms of catalysts used in reactions involving this compound derivatives.
UV-Vis spectroscopy has been utilized to investigate the initiation kinetics and transformation rates of Grubbs-Hoveyda-type catalysts with olefins, including diethyl diallylmalonate (DEDAM, CID 76664) acs.org. Studies have shown that electron-withdrawing groups on the benzylidene ether ligands of these catalysts can significantly increase their initiation rates with DEDAM. The technique provides information on the stability of catalysts and can track changes in their absorbance bands over time, which are indicative of ligand dissociation, active catalyst formation, or decomposition acs.org. For example, Grubbs' first and second-generation catalysts exhibit strong absorbance bands around 334 nm, and their transformation rates can be determined by monitoring changes in absorbance.
Table 3: UV-Vis Spectroscopic Data for Grubbs' Catalysts in CH₂Cl₂ at 25 °C
| Catalyst Type | Absorbance Band (nm) | Molar Absorptivity (ε, M⁻¹ cm⁻¹) | Observed Rate Constant (kobs, s⁻¹) (with DEDAM) | Reference |
| Grubbs' First Generation | 334 | 8750 | 7.48 × 10⁻⁵ | |
| Grubbs' Second Generation | 334 | 10430 | 1.52 × 10⁻⁴ |
Chromatographic Techniques (e.g., Gas Chromatography, Flash Chromatography, Gel Permeation Chromatography)
Chromatographic techniques are essential for the separation, purification, and analysis of this compound, its intermediates, and its polymeric products, providing critical information on purity, conversion, and molecular weight distribution.
Gas Chromatography (GC) is widely used for the quantitative analysis of this compound and its volatile reaction products. It is employed to determine reaction conversion, product purity, and the presence of any unreacted starting materials or side products in reaction mixtures iranchembook.irresearchgate.net. For instance, GC analysis can be used to determine the conversion of diethyl diallylmalonate in ring-closing metathesis reactions researchgate.net. Capillary GC and chiral GC have also been used for specific analyses.
Flash Chromatography is a common laboratory technique for the purification of this compound and its derivatives from crude reaction mixtures. It involves passing the mixture through a stationary phase (typically silica (B1680970) gel) with a mobile phase, allowing for the separation of compounds based on their differential adsorption and elution. This technique is crucial for isolating pure products for further characterization and application.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight (Mw, Mn) and polydispersity index (PDI) of this compound polymers and oligomers researchgate.netrptu.de. GPC separates molecules based on their hydrodynamic volume, allowing for the characterization of the molecular weight distribution of the synthesized polymers. This is particularly important for understanding the polymerization process and the properties of the resulting polymeric materials researchgate.netrptu.de. For example, GPC has been used to determine the molecular weight and polydispersity of polymers obtained from the cyclopolymerization of isopropylidene diallylmalonate researchgate.net. In some cases, molecular weight averages can also be estimated by integrating specific signals in NMR spectra and comparing them to internal standards.
Applications of Diallyl Malonate in Advanced Materials and Organic Synthesis
Polymer and Resin Production from Diallyl Malonate
This compound serves as a crucial monomer and crosslinking agent in the synthesis of various polymers and resins. Its bifunctional nature, arising from the two allyl groups, allows for the formation of complex, three-dimensional polymer networks with tailored properties.
Synthesis of Crosslinked Polymers and Resins
The presence of two allyl groups in the this compound molecule enables its use as a crosslinking agent in polymerization reactions. When incorporated into a polymer chain, these allyl groups can react with other monomers or polymer chains, leading to the formation of a crosslinked network. This process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.
This compound can be copolymerized with various monomers to produce crosslinked polymers with a range of properties. For instance, it can be used in the production of crosslinked poly(vinyl chloride) (PVC) to improve its heat stability. uc.pt The use of diallyl esters of aliphatic and aromatic dibasic acids, including this compound, has been explored for the cross-linking of atactic polypropylene (B1209903) and atactic copolymers of propylene. google.com
The synthesis of crosslinked polymers often involves the use of a small amount of a difunctional monomer, such as this compound, to create a chemically crosslinked network. uc.pt This technique has been employed to produce special polymers for applications like matte surfaces in top-coated finished products. uc.pt The resulting crosslinked polymer often exhibits significant changes in its structure and behavior, such as swelling in the presence of a solvent to form a gel. uc.pt
The table below summarizes the use of this compound in the synthesis of various crosslinked polymers.
| Polymer System | Role of this compound | Resulting Properties |
| Poly(vinyl chloride) (PVC) | Crosslinking agent | Improved heat stability uc.pt |
| Atactic polypropylene and copolymers | Crosslinking agent | Increased tensile strength and modulus google.com |
| Acrylic/HMMM systems | Component of blocked polyisocyanate | Excellent acid etch resistance paint.org |
Hydrogel Systems and Swelling Properties
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water or biological fluids. biomedgrid.com this compound and its derivatives can be used to synthesize hydrogels with specific swelling properties. The crosslinking density of the hydrogel network, which is influenced by the concentration of the crosslinking agent like a diallyl derivative, is a key factor determining its swelling capacity. researchgate.netnih.govmdpi.com
For example, N,N'-diallylmalonamide, a derivative of this compound, can be copolymerized with water-soluble monomers like acrylamide (B121943) and acrylic acid to form transparent hydrogels. researchgate.net The homopolymerization of N,N'-diallylmalonamide itself yields clear hydrogels with high swelling ability. researchgate.net
The swelling behavior of hydrogels is influenced by several factors, including the chemical structure of the polymer, the crosslinking density, and the properties of the swelling medium. biomedgrid.comnih.gov The introduction of hydrophilic groups into the polymer network generally increases the water uptake capacity. biomedgrid.commdpi.com Conversely, increasing the crosslinker concentration typically leads to a lower degree of swelling. nih.govmdpi.com
The table below presents data on the swelling properties of hydrogels synthesized using this compound derivatives.
| Hydrogel System | Crosslinker | Swelling Behavior | Factors Influencing Swelling |
| N,N'-diallylmalonamide/acrylamide | N,N'-diallylmalonamide | Forms transparent hydrogels researchgate.net | Crosslinker concentration, temperature researchgate.net |
| Homopolymer of N,N'-diallylmalonamide | N/A | High swelling ability researchgate.net | N/A |
| Acrylamide/MAPTAC | N,N'-methylene-bisacrylamide | Swelling is a decreasing function of monomer concentration researchgate.net | Monomer concentration, ionic strength researchgate.net |
| Poly(acrylic acid)/Sodium Alginate | N,N'-methylenebisacrylamide | High water uptake capacity, inversely proportional to crosslinker and alginate content mdpi.com | Crosslinker concentration, sodium alginate content mdpi.com |
Thin Film and Coating Applications
This compound is utilized in the formulation of coatings and the creation of thin films due to its ability to contribute to the formation of durable, crosslinked polymer networks. These coatings can offer enhanced properties such as improved resiliency, strength, and resistance.
In the context of coating compositions, this compound can be used as an active crosslinking agent in polymer emulsions. google.com These emulsions are useful as binders in industrial and architectural coatings. google.com The amount of this compound as a crosslinking agent in such polymer emulsions typically ranges from about 0.01 to 1.0 percent by weight of the polymer. google.com The resulting coatings can be applied to various substrates, including paper and paperboard, to provide a smoother surface, increased strength, whiteness, and gloss. google.com
Furthermore, coatings formulated with a combination of a dialkyl malonate blocked polyisocyanate, a melamine (B1676169) crosslinker, and an acrylic polyol have demonstrated excellent acid etch resistance. paint.org This is a significant advantage for automotive clearcoats, which are often exposed to acidic environments. paint.org The mechanism involves a transesterification reaction between the malonate ester groups and the acrylic polyol. paint.org
Self-Healing Materials Development
The concept of self-healing materials, which can autonomously repair damage, has gained considerable interest for enhancing the longevity and reliability of polymeric materials. acs.orgmdpi.com While direct research on this compound for self-healing applications is not extensively documented in the provided search results, the principles of its reactivity are relevant to the field. The ring-closing metathesis (RCM) of diethyl diallylmalonate is a well-studied reaction and is a key chemical transformation utilized in some self-healing systems. acs.orgacs.org
For instance, some self-healing materials incorporate microencapsulated healing agents that are released upon cracking. acs.org The polymerization of these agents within the crack plane, often triggered by a catalyst, repairs the damage. acs.org The RCM reaction, which can be performed on molecules like diethyl diallylmalonate, is a type of reaction that can be employed in such systems. acs.orgacs.org Research has also been conducted on developing repair strategies for catalysts used in reactions like the RCM of diallylmalonate, which is crucial for the long-term effectiveness of self-healing systems that rely on these catalysts. nih.gov
Hybrid Materials Development utilizing this compound Precursors
Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, offer a unique combination of properties derived from their constituent parts. This compound and its derivatives serve as valuable organic precursors in the synthesis of these advanced materials.
Organic-Inorganic Hybrid Structures
Organic-inorganic hybrid materials merge the physical robustness of inorganic frameworks with the functional versatility of organic molecules. researchgate.net this compound can be incorporated into these structures, contributing its organic characteristics. The synthesis of such materials often involves techniques like the sol-gel process, where organosilicon precursors are co-condensed with other metal alkoxides.
Research has demonstrated the synthesis of organic-inorganic hybrid silica (B1680970) materials derived from monosilylated ruthenium carbene complexes. mdpi.comdntb.gov.ua These materials have been tested as recyclable catalysts for ring-closing metathesis reactions, including the intramolecular reaction of diethyl 2,2-diallylmalonate. mdpi.com The anchoring of homogeneous catalysts onto supports like MCM-41 has been achieved using spacer molecules, creating hybrid ruthenium complexes that show high activity in the cyclization of substrates like diethyl diallylmalonate. lew.ro
The development of these hybrid materials is driven by the desire to combine the advantages of homogeneous and heterogeneous catalysis, leading to catalysts with high activity, stability, and reusability. lew.rocsic.es The versatility of these hybrid materials allows for their application in a wide range of fields, from catalysis to optics and electronics. researchgate.net
The table below details examples of organic-inorganic hybrid materials developed using this compound precursors.
| Hybrid Material System | Precursors | Synthesis Method | Application |
| Hybrid silica material with ruthenium carbene | Monosilylated Grubbs-Hoveyda ruthenium carbene, tetraethoxysilane (TEOS) | Sol-gel cogelification | Recyclable catalyst for ring-closing metathesis mdpi.comdntb.gov.ua |
| Hybrid ruthenium complexes on MCM-41 | Homogeneous ruthenium complex, tris(ethoxy)silyl derivative, MCM-41 | Anchoring via spacer molecule | Catalyst for cyclization of diethyl diallylmalonate lew.ro |
| Nanoparticulate catalysts with Ru-NHC-POSS complexes | Ru-NHC-POSS complexes | Not specified | Catalyst for ring-closing olefin metathesis of this compound europa.eu |
Catalyst Immobilization and Supported Catalytic Systems
This compound, and its common derivative diethyl diallylmalonate, are frequently employed as benchmark substrates to evaluate the performance of immobilized and supported catalysts, particularly in ring-closing metathesis (RCM) reactions. The cyclization of this compound is a standard model reaction because it is well-understood, and the conversion to its cyclopentene (B43876) product can be easily monitored. The primary goal of catalyst immobilization is to combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst recycling).
Research has explored various solid supports for anchoring ruthenium-based metathesis catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts. These supports include inorganic materials like silica gel and molecular sieves, as well as organic polymers and metal-organic frameworks (MOFs). nih.govmdpi.com
Inorganic Supports: Silica-based materials are common due to their robustness and well-defined structures. nih.gov For instance, a Grubbs 2nd generation catalyst immobilized on silica gel via hydroxyalkyl groups on the N-heterocyclic carbene (NHC) ligand was successfully recycled for three cycles in the RCM of diethyl diallylmalonate. nih.gov Other studies have shown that silica-supported catalysts can exhibit reactivity comparable to their homogeneous counterparts, though sometimes slightly lower. mdpi.com For example, in a comparison of two silica-supported complexes, one showed 67% conversion after 10 minutes, while the other achieved 31% in the same timeframe. mdpi.com Another approach involved immobilizing a Hoveyda-Grubbs catalyst on a MOF support (MIL-101-NH2(Al)) using a mechanochemical grinding method. wur.nl This system achieved a high initial conversion of 98% for the metathesis of diethyl diallylmalonate and remained active for eight consecutive runs. wur.nl
Polymeric Supports: Polymeric resins such as Amberlyst have also been used. d-nb.info The catalytic activity of ruthenium-alkylidene species supported on Amberlyst-15 was tested in the RCM of diethyl diallylmalonate, demonstrating that reactions could be carried out with very low catalyst loading (0.01 mol%). d-nb.info The physical properties of the polymer, such as pore volume, significantly influence the catalyst loading and subsequent activity. d-nb.info Other strategies involve a "boomerang" approach where the active catalyst is temporarily released from a polymer support to perform the reaction in solution before being recaptured. nih.gov
The table below summarizes findings from various studies on supported catalytic systems using diethyl diallylmalonate as the substrate.
| Support Material | Catalyst Type | Reaction | Key Findings | Citations |
| Silica Gel | Grubbs 2nd Generation | RCM | Recyclable for 3 cycles. | nih.gov |
| Silica | Grubbs-Hoveyda Type | RCM | Recyclable up to 8 times with conversions of 60-80%. | mdpi.com |
| MOF (MIL-101-NH2(Al)) | Hoveyda-Grubbs 2nd Gen. | RCM | 98% initial conversion; active over 8 consecutive runs. | wur.nl |
| Amberlyst-15 | Ruthenium-Alkylidene | RCM | Effective at low catalyst loading (0.01 mol%). | d-nb.info |
| Ionic Liquid (BMI·PF6) | Hoveyda-Type Complex | RCM | Excellent catalytic activity; recyclable up to 7 times. | acs.org |
Precursors for Complex Organic Molecule Synthesis
This compound's unique bifunctionality makes it an ideal starting point for the synthesis of intricate molecular architectures. The two allyl groups can undergo cyclization to form rings, while the ester groups can be modified or removed, providing a versatile platform for constructing complex targets.
Diethyl diallylmalonate is a recognized starting material for the enantioselective synthesis of carbocyclic nucleoside analogues. fishersci.nlmyfisherstore.comchemicalbull.comfishersci.ca These molecules are important in pharmaceutical research as they mimic natural nucleosides but often exhibit enhanced stability or different biological activity. In this context, the this compound core is used to construct the cyclopentane (B165970) ring that serves as the "pseudo-sugar" moiety of the nucleoside. nih.gov
A typical synthetic route begins with a ring-closing metathesis (RCM) reaction of diethyl diallylmalonate using a Grubbs catalyst to form the five-membered carbocycle. nih.gov Subsequent chemical modifications of the resulting cyclic diester allow for the introduction of hydroxyl groups with specific stereochemistry and the eventual attachment of a nucleobase (like adenine), leading to the final carbocyclic nucleoside analogue. nih.gov This approach provides an efficient pathway to novel, conformationally locked nucleosides that are valuable for studying biological processes like G protein-coupled receptor binding. nih.gov
The most prominent reaction for forming cyclic compounds from this compound is Ring-Closing Metathesis (RCM). This reaction uses ruthenium-based catalysts, such as Grubbs' catalysts, to form a cyclopentene ring and release ethylene (B1197577) as a byproduct. msu.edu The reaction is highly efficient and tolerates a wide range of functional groups, making it a powerful tool in organic synthesis.
Beyond standard RCM, other catalytic systems have been developed to achieve different types of cyclizations with specific reactivity and selectivity. For example, cationic nickel complexes have been used to catalyze the cycloisomerisation of diethyl diallylmalonate. fishersci.nl Another approach involves a palladium-catalyzed reductive cyclization. acs.org In the presence of a palladium-bisoxazoline catalyst, triethylsilane, and water, dimethyl diallylmalonate is converted into 1,1-dicarbomethoxy-3,4-dimethylcyclopentane with excellent diastereoselectivity (>95%). acs.org Deuterium labeling studies confirmed that one hydrogen atom is transferred from the silane (B1218182) and one from the water during this transformation. acs.org
| Catalytic System | Substrate | Product | Key Feature | Citations |
| Grubbs' Catalyst (Ru-based) | Diethyl diallylmalonate | Cyclopentene derivative | Standard Ring-Closing Metathesis (RCM). | msu.edu |
| Cationic Nickel Complex | Diethyl diallylmalonate | Isomerized cyclic product | Catalytic cycloisomerisation. | fishersci.nl |
| Palladium-Bisoxazoline | Dimethyl diallylmalonate | Dimethylcyclopentane derivative | Reductive cyclization with high diastereoselectivity. | acs.org |
This compound serves as a key starting material in the total synthesis of complex natural products, a notable example being (±)-vibralactone. acs.org Vibralactone is a pancreatic lipase (B570770) inhibitor with a unique fused bicyclic β-lactone structure. soton.ac.uk
In a reported total synthesis, the process begins with the prenylation of this compound. acs.org A significant challenge arose during the subsequent step, where selective reduction of one of the malonate's ester groups was attempted using DIBAL-H. This reaction was complicated by competing hydroalumination of the allyl groups, highlighting the hindered nature of the malonate derivative. acs.org To overcome this, the strategy was modified to use a Weinreb amide derivative, which allowed for a clean transformation to the required aldehyde intermediate. acs.org
Beyond specific named syntheses, this compound and its esters are broadly utilized as versatile chemical intermediates. chemicalbull.comontosight.aiactylis.com The malonate structure provides a C3 building block that can be easily functionalized. The active methylene (B1212753) group between the two ester functions can be deprotonated and alkylated, allowing for the introduction of various side chains before subsequent transformations.
Its utility extends to polymer chemistry, where the two allyl groups can participate in radical polymerization, allowing it to be used as a monomer or cross-linking agent to produce specialized polymers. ontosight.ai In pharmaceutical synthesis, it serves as an intermediate for complex molecules with potential therapeutic applications by providing a robust scaffold that can be elaborated into diverse structures. chemicalbull.comontosight.ai For example, diethyl malonate, a related compound, is a widely used intermediate in the production of pharmaceuticals like barbiturates, as well as fragrances and dyes. actylis.com The dual reactivity of the allyl groups and the ester functionalities makes this compound a valuable and adaptable tool in the synthetic chemist's arsenal.
Total Synthesis Strategies involving this compound (e.g., Vibralactone)
Development of Advanced Functional Materials
This compound serves as a versatile building block in the synthesis of advanced functional materials. Its bifunctional nature, characterized by two polymerizable allyl groups and a reactive methylene group, allows for its incorporation into a variety of polymer architectures. These polymers can be tailored for specific high-performance applications, ranging from electronics to protective coatings. The ability of this compound to act as both a monomer and a cross-linking agent is fundamental to creating materials with unique and tunable properties. ontosight.ai Hybrid materials, which integrate organic polymer structures with inorganic components, often utilize monomers like this compound to achieve their desired functionality. researchgate.net
Tunable Dielectric Materials
The development of materials with adjustable dielectric properties is crucial for next-generation electronics, including capacitors, filters, and high-frequency devices. numberanalytics.comresearchgate.net this compound contributes to this field by serving as a key component in the organic phase of hybrid nanocomposites.
Table 1: Properties of Hybrid Dielectric Materials
| Component | Function | Resulting Property |
|---|---|---|
| This compound-based Polymer | Insulating organic matrix | Thermal stability, processability, host for nanoparticles |
| Barium Titanate (BT) Nanoparticles | High-dielectric inorganic filler | Increased dielectric constant of the composite |
Nanopatterning and Photoresist Applications
This compound is a valuable monomer for creating polymers used in high-resolution lithography, including nanopatterning and photoresist technologies. researchgate.net Photoresists are light-sensitive materials used to pattern substrates in the manufacturing of integrated circuits and microelectromechanical systems (MEMS). justia.com
The utility of this compound in this area stems from its ability to undergo polymerization and cross-linking upon exposure to an energy source, such as UV light. This property is ideal for formulating negative photoresists. justia.com In a negative resist system, the regions of the polymer film exposed to radiation become cross-linked and, therefore, insoluble in a developer solution. The unexposed, soluble regions are then washed away, leaving the desired pattern. The two allyl groups on each this compound unit enable the formation of a dense cross-linked network, contributing to the durability and etch resistance of the patterned features. justia.com
Furthermore, polymers incorporating this compound can be designed for specific nanopatterning applications where controlled degradation is required, fitting into the broader category of materials like self-immolative polymers. annualreviews.orggoogleapis.com The ability to precisely engineer polymer architecture is key to advancing lithographic techniques for next-generation electronics. justia.comacs.org
Barrier and Membrane Technologies
In both chemical synthesis and material science, this compound plays a role in the advancement of barrier and membrane technologies. researchgate.net These applications leverage the compound's reactivity to either facilitate separations or to form the barrier material itself.
One significant application is in membrane-based reactor systems designed to improve the efficiency of chemical reactions like olefin metathesis. compactmembrane.com For instance, in the ring-closing metathesis (RCM) of this compound derivatives, ethylene is produced as a byproduct. compactmembrane.commsu.edu Continuous removal of this gaseous byproduct through a selective membrane shifts the reaction equilibrium towards the product, increasing yield and reaction rates. compactmembrane.com Studies have demonstrated that using a membrane pervaporation module can lead to turnover numbers greater than 7,500 for the RCM of diethyl diallylmalonate. compactmembrane.com Additionally, organic solvent nanofiltration (OSN) membranes are used to separate and recover expensive metathesis catalysts from the reaction mixture, a process demonstrated with this compound derivatives. europa.euacs.org
Polymers synthesized from this compound can also be used to create the barrier or membrane material itself. google.com Its capacity for cross-linking allows for the creation of polymer networks with controlled porosity. These networks can act as diffusion barriers, for example, in systems for the controlled release of active substances, where the polymer matrix regulates the rate at which the substance is released. google.com
Table 2: this compound in Membrane-Related Processes
| Process | Role of this compound Derivative | Technology | Purpose |
|---|---|---|---|
| Ring-Closing Metathesis | Reactant (e.g., Diethyl diallylmalonate) | Membrane Pervaporation | Continuous removal of ethylene byproduct to increase reaction efficiency. compactmembrane.com |
| Catalyst Recovery | Reactant | Organic Solvent Nanofiltration | Separation and recovery of homogeneous catalysts from product streams. europa.euacs.org |
Enhanced Materials Scratch Resistivity
The durability and surface integrity of materials are critical for applications such as automotive coatings, protective films, and consumer electronics. This compound is utilized as a cross-linking agent to enhance the scratch and abrasion resistance of polymer coatings. researchgate.net
When this compound is incorporated into a polymer formulation, its two allyl groups can participate in polymerization reactions, forming covalent bonds with adjacent polymer chains. This creates a dense, three-dimensional network structure. This cross-linked network significantly increases the hardness and mechanical integrity of the polymer surface. Compared to linear polymers, which can be more easily displaced or deformed by mechanical stress, the rigid, interconnected network is more resistant to scratches, scuffs, and other forms of surface damage.
The principle is similar to that observed with other cross-linking monomers like diallyl adipate, where cross-linking is known to enhance the mechanical properties and durability of coatings and adhesives. The inclusion of this compound in a coating formulation results in a more robust and long-lasting surface finish.
Computational and Theoretical Investigations of Diallyl Malonate
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has been extensively applied to investigate the thermodynamics and kinetics of reactions involving diallyl malonate, offering a quantum mechanical perspective on reaction pathways.
One key area of investigation has been the cyclopolymerization of diallyl monomers. DFT studies, using methods like B3LYP/6-31G*, have been employed to calculate the activation barriers for the crucial cyclization and intermolecular propagation steps. nih.govacs.org For some diallyl monomers, such as N,N-diallylamine, calculations revealed that the activation barriers for homopolymerization and cyclization are nearly identical, explaining why homopolymerization can be a competitive pathway. acs.org In contrast, for monomers like N,N-dimethyl-N,N-diallylammonium, cyclization is significantly more favorable than homopolymerization, leading to greater cyclopolymerization efficiency. nih.govacs.org These studies also explore competing reactions like chain transfer through hydrogen abstraction, which can reduce polymerization efficiency. acs.org
DFT-based reactivity indices have also been used to probe the regioselectivity (5-exo vs. 6-endo cyclization) of the initial radical cyclization in diallyl monomers. acs.org By calculating activation energies and decomposing them, researchers have shown that regioselectivity is not governed by steric effects alone, highlighting the importance of electronic factors. acs.org
In the context of ring-closing metathesis (RCM), DFT calculations have been used to support proposed reaction pathways. rsc.org For instance, studies on ruthenium-catalyzed olefin metathesis have used DFT to explore the energetics of catalyst initiation and the formation of metallacyclobutane intermediates. rsc.org DFT molecular dynamics simulations have also shed light on the cis-trans isomerization mechanisms of ruthenium catalysts, a crucial aspect of their catalytic cycle, revealing that a concerted, single-step mechanism is often favored. nih.gov These computational approaches allow for the characterization of transition states and intermediates that are difficult to observe experimentally. nih.govresearchgate.net
The table below summarizes representative activation barriers calculated using DFT for competing pathways in diallyl monomer polymerization.
Table 1: Calculated Activation Barriers for Diallyl Monomer Reactions
| Monomer | Reaction Pathway | Activation Barrier (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| N,N-diallylamine | Homopolymerization | Similar to Cyclization | B3LYP/6-31G* | acs.org |
| N,N-diallylamine | Cyclization | Similar to Homopolymerization | B3LYP/6-31G* | acs.org |
| N,N-dimethyl-N,N-diallylamonium | Homopolymerization | Higher than Cyclization | B3LYP/6-31G* | acs.org |
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior and conformational characteristics of molecules over time, which is particularly useful for understanding complex catalytic systems involving this compound.
MD simulations have been instrumental in studying the conformational properties of the complex ligands used in ruthenium-based metathesis catalysts. europa.euresearchgate.net For catalysts containing flexible linkers, such as those with polyhedral oligomeric silsesquioxane (POSS) structures, understanding the ligand's conformational space is crucial for predicting catalytic activity. europa.euresearchgate.net Since standard force fields often lack parameters for the novel atomic arrangements in these catalysts, researchers first use quantum mechanics (like DFT) to calculate energies for the central part of the complex. researchgate.net These energies are then used to develop specific force field parameters for bonds, angles, and torsions, enabling subsequent large-scale MD simulations. researchgate.net These simulations reveal the conformational characteristics, such as the buried volume of a ligand, that are most closely linked to experimentally determined catalytic activity. europa.eu
Furthermore, MD simulations have been used to investigate the fundamental steps of the metathesis reaction itself. Car-Parrinello MD simulations on model Grubbs catalysts interacting with ethylene (B1197577) have shown that different reaction outcomes—insertion, metallacyclobutane formation, or metathesis—can be induced by varying simulation temperatures, highlighting the need for selective bond activation to achieve metathesis. researchgate.net MD has also been applied to understand the degradation of catalysts in different environments and the interaction of catalysts with substrates and solvents at a dynamic, atomistic level. researchgate.netresearchgate.net
Kinetic Modeling of this compound Reactions (e.g., RCM)
Kinetic modeling is a powerful computational tool for understanding and predicting the rates of complex chemical reactions, such as the Ring-Closing Metathesis (RCM) of this compound. These models translate mechanistic hypotheses into a set of differential equations that can be solved and compared with experimental concentration-time data.
A significant body of work has focused on the kinetic modeling of the RCM of diethyl diallylmalonate, a standard benchmark reaction. acs.orgnih.gov One prominent kinetic model for this reaction, catalyzed by a Grubbs second-generation precatalyst, explicitly accounts for key steps: reversible catalyst initiation, reversible RCM, and irreversible decomposition of the active catalyst. acs.org However, detailed evaluations of this model have shown that while useful, it can be overly flexible, and the derived rate constants may not always align with experimental studies across a wide range of conditions. acs.orgnih.gov
Despite these limitations, by fixing key rate constants and limiting the concentration ranges, these models can still provide valuable insights. nih.gov They allow for the simulation of precatalyst concentration effects, prediction of the impact of catalyst loading, and comparison of the relative RCM rates for different substrates. nih.gov
Experimental kinetic studies on the RCM of diethyl diallylmalonate have helped to elucidate the dominant reaction mechanism. harvard.edu For example, using a Ru-methylidene catalyst, two primary mechanisms were considered: a "dissociative" pathway, where a phosphine (B1218219) ligand detaches before the olefin binds, and an "associative" pathway, where the olefin binds to form an 18-electron intermediate. harvard.edu The observation that adding external phosphine significantly slows the reaction strongly supports the dissociative mechanism as the dominant pathway (>95%). harvard.edu
Kinetic studies of the palladium-catalyzed cycloisomerization of dimethyl diallylmalonate have also been performed, revealing a zero-order decay of the reactant. acs.org This suggests that the reaction rate is independent of the substrate concentration under the studied conditions, which can be indicative of catalyst saturation.
Table 2: Key Mechanistic Steps in the Kinetic Model for RCM of Diethyl Diallylmalonate
| Step | Description | Nature of Step | Reference |
|---|---|---|---|
| 1 | Precatalyst Initiation | Reversible formation of the 14e- benzylidene active species | acs.org |
| 2 | Ring-Closing Metathesis | Reversible cyclization of diethyl diallylmalonate | acs.org |
Stereochemical Prediction and Analysis for Polymerization
Computational methods are crucial for predicting and analyzing the stereochemistry of polymers derived from this compound and related monomers. The arrangement of cyclic units along the polymer backbone (tacticity) and the geometry within the rings significantly influence the material's properties.
DFT calculations have been used to study the factors controlling the stereoselectivity of cyclopolymerization. nih.govacs.orgacs.org In the radical cyclopolymerization of diallyl monomers, the initial intramolecular cyclization can form either a 5-membered (exo) or a 6-membered (endo) ring. acs.org Computational studies show a strong preference for the formation of the 5-membered ring, which is consistent with experimental observations. acs.orgacs.org
In metal-catalyzed cyclopolymerizations, the catalyst structure plays a decisive role in the final polymer's stereochemistry. Palladium-diimine complexes, for example, have been shown to promote the controlled cyclopolymerization of 1,6-dienes to produce polymers containing 1,2-trans-cyclopentane groups with highly regulated stereochemistry. researchgate.net The polymerization of isopropylidene diallylmalonate with a specific Pd complex was found to be stereospecific. researchgate.net Analysis of the resulting polymer using NMR revealed a threo-disyndiotactic-rich structure, a level of detail that highlights the power of combining synthesis with advanced analytical and computational analysis.
The stereochemistry of polymers formed via Ring-Opening Metathesis Polymerization (ROMP) is also a subject of computational study. jomardpublishing.com While ruthenium-based catalysts often produce non-stereoregular polymers, computational efforts, along with synthetic modifications, are aimed at developing new catalysts that can provide greater control over cis/trans selectivity and tacticity. jomardpublishing.com Computational analysis can help rationalize why certain catalyst-monomer combinations lead to specific stereochemical outcomes, for example, by examining the transition states for different stereochemical approaches. acs.org
Mechanism Elucidation through Computational Methods
The elucidation of reaction mechanisms for this compound transformations relies heavily on the synergy between experimental work and a variety of computational methods. These theoretical investigations provide a detailed picture of reaction pathways, transition states, and intermediates that are often transient and difficult to isolate or observe directly.
For the ruthenium-catalyzed RCM of diethyl diallylmalonate, computational studies have been central to understanding the generally accepted Chauvin mechanism, which proceeds through metallacyclobutane intermediates. harvard.edujomardpublishing.com DFT calculations have been used to map the potential energy surfaces for the entire catalytic cycle, from catalyst initiation to product release. rsc.orgresearchgate.net These studies have clarified the relative energy barriers for different steps, such as phosphine dissociation versus olefin association in Grubbs-type catalysts, and have explained the higher activity of second-generation (NHC-ligated) catalysts compared to first-generation ones. rsc.orgharvard.edu For instance, calculations showed that second-generation catalysts have lower barriers for metallacyclobutane formation. rsc.org
In the palladium-catalyzed cycloisomerization of dimethyl diallylmalonate, a combination of kinetic studies, isotopic labeling, and computational analysis established a detailed mechanism. acs.orgsnnu.edu.cn The proposed pathway involves hydrometalation, intramolecular carbometalation, and reversible β-hydride elimination/addition, with the final displacement of the cyclopentene (B43876) product being the turnover-limiting step. snnu.edu.cn The catalyst's resting state was identified computationally and experimentally as a palladium cyclopentyl chelate complex. acs.org
Computational methods are also employed to design new catalysts and predict their efficacy. europa.eucore.ac.uk By modeling novel ligands or modifications to existing catalysts, researchers can assess their potential before undertaking complex synthetic work. europa.eucore.ac.uk For example, DFT can be used to design novel tridentate malonate derivatives and assess their potential to chelate with ruthenium. core.ac.uk This predictive power accelerates the discovery of more efficient and selective catalysts for reactions involving this compound. europa.eu
Future Research Directions and Emerging Trends in Diallyl Malonate Chemistry
Development of Novel Catalytic Systems for Diallyl Malonate Transformations
The transformation of this compound is heavily reliant on catalysis, particularly for reactions like ring-closing metathesis (RCM), cyclization, and polymerization. Future research is intensely focused on creating novel catalytic systems that offer superior activity, selectivity, and stability.
A significant area of development is in olefin metathesis. While second-generation Grubbs and Hoveyda-Grubbs catalysts are effective for the RCM of this compound and its derivatives, research continues to explore new ruthenium-based complexes to enhance performance. acs.orgugent.be For instance, ruthenium complexes with N-heterocyclic carbene (NHC) ligands are being modified to improve initiation rates and stability. researchgate.net Molybdenum and tungsten-based catalysts are also being developed as powerful alternatives to their ruthenium counterparts, sometimes offering higher activity and different selectivity profiles. ximo-inc.com A key goal is the development of catalysts that provide high Z-selectivity in RCM, as the stereochemistry of the resulting cyclopentene (B43876) ring is crucial for the properties of the final product. researchgate.net
Palladium-catalyzed transformations represent another fertile ground for innovation. Research has demonstrated that palladium complexes can catalyze unique reactions, such as deallylative cyclizations and reductive cyclizations. vulcanchem.comacs.orgnih.gov The development of chiral palladium catalysts, for example, those using bisoxazoline or pyridine-oxazoline ligands, is crucial for achieving high enantioselectivity in asymmetric cyclization reactions. acs.orgacs.org
Furthermore, phosphine-catalyzed asymmetric additions to γ-substituted allenoates have shown that this compound can be used to form carbon-carbon bonds at the γ-position of carbonyl compounds with high enantiomeric excess. pnas.orgpnas.orgnih.gov Future work will likely focus on expanding the library of chiral phosphine (B1218219) catalysts to broaden the scope and efficiency of these transformations. The development of catalysts that can be easily separated and recycled, such as those immobilized on solid supports like Amberlyst-15, is also a critical trend, aiming to reduce metal contamination in products and improve process economics. d-nb.info
| Catalyst Type | Transformation | Key Research Findings |
| Ruthenium-NHC Complexes | Ring-Closing Metathesis (RCM) | Second-generation Grubbs and Hoveyda-Grubbs catalysts are highly efficient. acs.org Research is ongoing to develop Z-selective catalysts and improve stability. ugent.beresearchgate.net |
| Palladium Complexes | Reductive Cyclization, Deallylative Cyclization | Catalyzes the formation of functionalized cyclopentanes and β-lactones. vulcanchem.comacs.orgnih.gov Chiral ligands enable asymmetric synthesis. acs.org |
| Molybdenum/Tungsten Complexes | Ring-Closing Metathesis (RCM) | Offer high activity and selectivity, serving as alternatives to ruthenium catalysts. ximo-inc.com |
| Chiral Phosphines | Asymmetric γ-Addition | Catalyzes the addition of this compound to allenoates to form C-C bonds with high enantioselectivity. pnas.orgpnas.org |
| Heterogenized Catalysts | Various (e.g., RCM) | Supported catalysts (e.g., on Amberlyst-15) allow for easy separation and recycling with low metal leaching. d-nb.info |
Sustainable Synthesis and Green Chemistry Approaches for this compound
The principles of green chemistry are increasingly influencing the synthetic routes involving this compound. A primary focus is the replacement of hazardous organic solvents. Dichloromethane (DCM), a common solvent for olefin metathesis, is being substituted with more environmentally benign alternatives. mdpi.com Studies have shown successful RCM of diethyl diallylmalonate in greener solvents such as benzotrifluoride (B45747) (BTF), methyl decanoate, ethyl acetate, and dimethyl carbonate. mdpi.comresearchgate.netacs.orgnih.gov In some cases, these green solvents not only reduce environmental impact but can also enhance reaction rates. For example, the RCM of diethyl diallylmalonate using a G2 catalyst was found to be five times faster in BTF than in DCM. mdpi.com
Solvent-free, or bulk, reaction conditions are another promising green approach, eliminating solvent waste entirely. researchgate.net Additionally, the use of room temperature ionic liquids (RTILs) as reaction media is being explored, as they are non-volatile and can facilitate catalyst recycling. researchgate.net
Sustainable synthetic methods for preparing this compound and its derivatives are also being developed. This includes L-proline mediated Knoevenagel condensation for the synthesis of coumarins from salicylaldehydes and this compound under mild conditions. biomedres.us The synthesis of this compound itself can be achieved through the esterification of malonic acid with allyl alcohol, using methods that remove water azeotropically to drive the reaction to completion, which can be optimized to reduce energy consumption and waste. researchgate.net The broader push towards using renewable starting materials and energy-efficient reaction methods, such as microwave-assisted or light-induced synthesis, is expected to impact the future production and use of this compound. mdpi.com
Integration of this compound Chemistry with Flow Chemistry and Advanced Reactor Design
The integration of this compound transformations with continuous flow chemistry is a significant emerging trend, offering advantages in scalability, safety, and efficiency over traditional batch processing. nih.govucl.ac.uk Flow reactors, particularly microreactors, provide superior heat and mass transfer, allowing for precise control over reaction parameters and often leading to shorter reaction times and higher yields. nih.gov
For olefin metathesis reactions like the RCM of diethyl diallylmalonate, flow systems offer a distinct advantage by enabling the efficient removal of the ethylene (B1197577) byproduct. researchgate.net This is critical because the accumulation of ethylene in a batch reactor can inhibit the catalyst and slow the reaction. Advanced reactor designs, such as membrane pervaporation reactors and tube-in-tube systems, have been specifically developed to continuously remove ethylene from the reaction mixture, driving the equilibrium towards the product and achieving high turnover numbers for the catalyst. researchgate.net
Flow chemistry also facilitates the use of superheated solvents safely, as the small reactor volume mitigates risks associated with high pressures and temperatures. nih.gov This allows reactions to be conducted at elevated temperatures, which can significantly accelerate reaction rates. For example, the RCM of diethyl diallylmalonate in a flow reactor at 90°C saw a dramatic reduction in reaction time from 3 hours in batch to just 2.5 minutes in flow. acs.orgnih.gov The combination of flow reactors with immobilized catalysts or soluble scavengers further streamlines processes by allowing for the continuous production of a purified product stream, which is highly desirable for industrial applications. acs.orgscribd.com
Exploration of New Reaction Pathways for this compound Functionalization
Researchers are actively exploring novel reaction pathways to expand the synthetic utility of this compound beyond its traditional use in RCM. The dual functionality of its allyl groups and acidic methylene (B1212753) protons provides a rich platform for chemical innovation. vulcanchem.com
One area of exploration is in palladium-catalyzed reactions that proceed through the formation of palladium enolates, leading to products like α-methylene ketones or enabling tandem reactions. nih.gov For example, a palladium-catalyzed deallylative cyclization of a this compound derivative was used to form a β-lactone structure in 95% yield, a key step in the synthesis of the natural product (±)-vibralactone. vulcanchem.com Another innovative pathway is the palladium-catalyzed reductive cyclization in the presence of a silane (B1218182) and water, which converts dimethyl diallylmalonate into trans-dimethyl-3,4-dimethylcyclopentane-1,1-dicarboxylate with high diastereoselectivity. acs.org
Cyclopolymerization is another important reaction pathway. Palladium complexes with diimine ligands can catalyze the cyclopolymerization of this compound derivatives to produce polymers with five-membered rings regularly positioned along the polymer backbone. researcher.life The stereospecificity of this polymerization can be controlled to create polymers with defined geometries, such as a unique "barb"-shaped structure from the threo-disyndiotactic cyclopolymerization of isopropylidene diallylmalonate. acs.org
Radical cyclizations also offer new avenues for functionalization. The reaction of this compound with a thiyl radical can initiate a cascade reaction to form complex cyclic thioethers. researchgate.net The exploration of such novel pathways is key to synthesizing complex molecular architectures and materials with unique properties starting from a relatively simple precursor.
Applications of this compound in Emerging Technologies
The unique reactivity of this compound makes it a valuable monomer and precursor for materials used in emerging technologies. Its ability to act as a difunctional monomer and crosslinking agent is central to its application in advanced polymer science. ontosight.aipolysciences.com
In materials science, this compound is used in the synthesis of specialized polymers for coatings, adhesives, and resin formulations where properties like thermal stability and chemical resistance are required. polysciences.com The cyclopolymerization of this compound derivatives leads to polymers with interesting structural features, which could find use in creating nanopatterned materials or advanced membranes. acs.orgresearchgate.net For example, polymers derived from this compound can be incorporated into hybrid organic-inorganic materials, which are being investigated for applications in catalysis, gas separation membranes, and optics. researchgate.net
The development of photothermal materials represents a new frontier. Recent research has shown that the RCM of diethyl diallylmalonate can be enabled by silica-capped gold bipyramids under irradiation, pointing towards applications in light-controlled synthesis and dynamic materials. acs.org Such materials could be integrated into systems for photoresponsive self-healing polymers. acs.org
Furthermore, this compound serves as a key starting material in the enantioselective synthesis of complex molecules like carbocyclic nucleoside analogues, which are important in pharmaceutical research. fishersci.comthermofisher.in Its role as a versatile building block in the synthesis of natural products further underscores its importance. vulcanchem.com As synthetic methodologies become more advanced, the application of this compound is expected to expand into areas like stimuli-responsive materials, advanced drug delivery systems, and sophisticated polymer architectures.
Q & A
Q. What are the key synthetic routes for diallyl malonate, and how are its structural properties characterized?
this compound is synthesized via nucleophilic substitution or transesterification reactions. A common method involves reacting malonic acid with allyl alcohol in the presence of acid catalysts (e.g., sulfuric acid) or enzyme-mediated esterification . Characterization typically employs 1H/13C NMR spectroscopy :
Q. How does this compound participate in the Knoevenagel condensation for coumarin synthesis?
this compound reacts with salicylaldehydes in the presence of L-proline as an organocatalyst to form coumarin-3-carboxylates. Key steps:
- Reaction conditions : 80°C, 18 hours, solvent-free or in ethanol .
- Mechanism : L-proline deprotonates the active methylene group in malonate, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent cyclization yields coumarin derivatives .
- Yield : 54–78%, with steric hindrance (e.g., 3,5-dibromo substituents) reducing efficiency .
Q. What role does this compound play in Michael addition reactions?
As a soft nucleophile , this compound undergoes conjugate additions to α,β-unsaturated carbonyl compounds. The reaction is facilitated by:
- Deprotonation : Strong bases (e.g., NaH) generate the malonate enolate.
- Regioselectivity : The enolate attacks the β-carbon of the Michael acceptor, forming a new C–C bond .
This method is foundational for synthesizing γ-keto esters and cyclic ketones .
Advanced Research Questions
Q. How are enantioselective γ-additions of this compound catalyzed?
Chiral phosphine catalysts enable asymmetric γ-additions to γ-substituted allenoates:
- Catalyst system : Phosphine1 (a chiral phosphine) with 2-methoxyphenol as a protic additive .
- Conditions : Room temperature, toluene solvent, 24-hour reaction time.
- Outcomes : Up to 98% yield and 95% enantiomeric excess (ee) . Catalyst structure and additive choice critically influence stereoselectivity .
Q. What methodologies optimize ring-closing metathesis (RCM) using this compound?
this compound serves as a substrate in RCM to form cyclic olefins using ruthenium catalysts (e.g., Hoveyda–Grubbs):
- Reaction setup : 1 mol% catalyst in dichloromethane (DCM) or toluene at 40–60°C .
- Key variables : Solvent polarity and temperature affect conversion rates. DCM yields faster kinetics than toluene .
- Monitoring : Gas chromatography (GC) tracks malonate conversion, with >90% achieved under optimized conditions .
Q. How do palladium-catalyzed reactions expand synthetic applications of this compound?
Palladium catalysts enable decarboxylative allylation and deallylative lactonization :
- Decarboxylation : this compound derivatives undergo Pd-mediated C–C bond cleavage to form α-methylene carbonyl compounds (e.g., itaconates) with 83% yield .
- Lactonization : Prenylation of this compound followed by Pd-catalyzed cyclization constructs bicyclic lactones, key intermediates in natural product synthesis (e.g., vibralactone) .
Q. What statistical approaches resolve contradictions in malonate-related experimental data?
For enzyme inhibition studies (e.g., malonate as a complex II inhibitor):
- Paired t-test : Compares means of malonate-treated vs. control groups (e.g., enzyme velocity assays) .
- Two-factor ANOVA : Analyzes interactions between malonate presence and secondary variables (e.g., temperature, pH). A study using ANOVA reported P=0.0453 for malonate effects and P<0.001 for group-specific variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
